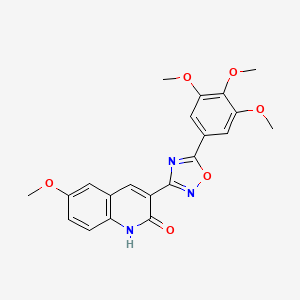
6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. The compound is a quinoline derivative that contains an oxadiazole ring and a methoxy group. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, studies have shown that the compound may exert its biological effects by inhibiting various enzymes and pathways involved in disease progression. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments include its high solubility in organic solvents, its stability, and its potential for various applications. However, the compound's synthetic route is complex and requires specialized equipment and expertise. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to explore its potential use in material science, such as in the development of organic electronics and sensors. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 6-methoxy-2-aminobenzaldehyde with 5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Scientific Research Applications
The unique chemical properties of 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol make it a promising candidate for various scientific research applications. In the field of medicine, it has been studied for its potential anticancer, antiviral, and antibacterial properties. The compound has also been investigated for its potential use as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
6-methoxy-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-26-13-5-6-15-11(7-13)8-14(20(25)22-15)19-23-21(30-24-19)12-9-16(27-2)18(29-4)17(10-12)28-3/h5-10H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLINPLDXBUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)

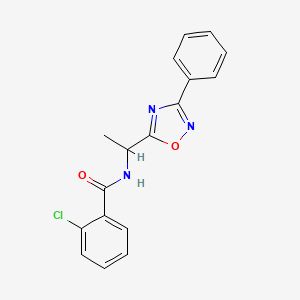


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)

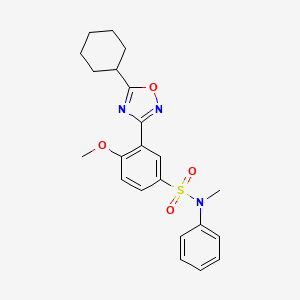
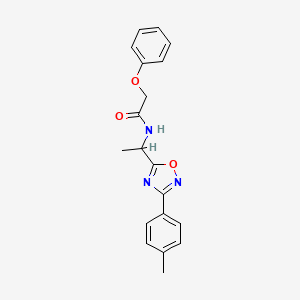

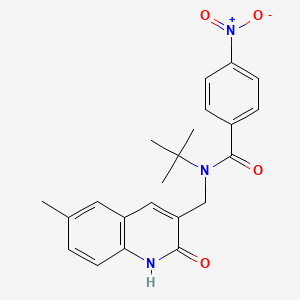
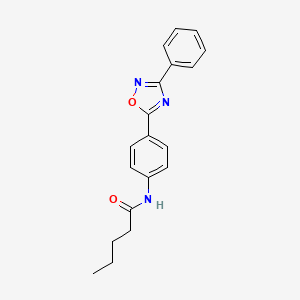

![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)